molecular formula C21H40N4O5 B14187181 L-Leucyl-L-alanyl-L-leucyl-L-leucine CAS No. 918661-78-6

L-Leucyl-L-alanyl-L-leucyl-L-leucine

Cat. No.: B14187181
CAS No.: 918661-78-6
M. Wt: 428.6 g/mol
InChI Key: ATTJYVGKIAWSGU-QAETUUGQSA-N
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Description

L-Leucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide composed of four amino acids: L-leucine, L-alanine, and two additional L-leucine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using activating agents like HBTU or DIC.

    Deprotection: The protecting groups (e.g., Fmoc) are removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.

    Oxidation: Oxidizing agents can modify specific amino acid residues, potentially altering the peptide’s properties.

    Substitution: Introducing different functional groups to the peptide chain through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions include modified peptides, amino acids, and various functionalized derivatives.

Scientific Research Applications

L-Leucyl-L-alanyl-L-leucyl-L-leucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets. For instance, peptides like this can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction cascades, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and length, which confer distinct structural and functional properties

Properties

CAS No.

918661-78-6

Molecular Formula

C21H40N4O5

Molecular Weight

428.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H40N4O5/c1-11(2)8-15(22)19(27)23-14(7)18(26)24-16(9-12(3)4)20(28)25-17(21(29)30)10-13(5)6/h11-17H,8-10,22H2,1-7H3,(H,23,27)(H,24,26)(H,25,28)(H,29,30)/t14-,15-,16-,17-/m0/s1

InChI Key

ATTJYVGKIAWSGU-QAETUUGQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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